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Compound of Interest

Compound Name: 2,3-Dibromofuran

Cat. No.: B1599518 Get Quote

An In-depth Technical Guide to 2,3-Dibromofuran: Synthesis, Properties, and Applications

Abstract
2,3-Dibromofuran is a halogenated heterocyclic compound of significant interest to the

synthetic chemistry community. Its unique substitution pattern on the furan ring makes it a

valuable intermediate and building block for the synthesis of more complex molecular

architectures, particularly in the fields of medicinal chemistry and materials science. This guide

provides a comprehensive overview of 2,3-dibromofuran, consolidating its physicochemical

properties, detailing a robust synthetic protocol, predicting its spectroscopic signature, and

discussing its reactivity and potential applications. The content herein is tailored for

researchers, scientists, and drug development professionals, aiming to provide both

foundational knowledge and practical insights for laboratory applications.

Physicochemical and Molecular Properties
2,3-Dibromofuran is a dense, flammable liquid at room temperature.[1][2] The presence of two

bromine atoms significantly increases its molecular weight and density compared to the parent

furan molecule. Its key properties are summarized in the table below, compiled from various

chemical data repositories.[1][3]
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Property Value Reference(s)

Molecular Formula C₄H₂Br₂O [1][2][3]

Molecular Weight 225.87 g/mol [1][2][3]

CAS Number 30544-34-4 [1][3]

Appearance Liquid [1][2]

Density 2.117 g/mL at 25 °C [1][2]

Boiling Point 75-78 °C at 75 mmHg [4]

Refractive Index (n20/D) 1.544 [1][2]

Flash Point 60 °C (140 °F) [1]

InChI Key
GKPGEBCMRMQOPF-

UHFFFAOYSA-N
[1][2]

SMILES Brc1ccoc1Br [1][2]

Synthesis and Purification
The preparation of 2,3-dibromofuran is not trivial due to the reactivity of the furan ring. A well-

documented pathway involves a multi-step sequence starting from a readily available alkyl

ester of 2-furoic acid, such as methyl furoate or ethyl furoate.[1] The overall strategy involves

the bromination of the furan ring, followed by saponification of the ester and subsequent

decarboxylation to yield the final product.

Synthetic Workflow Diagram
The following diagram outlines the key transformations in the synthesis of 2,3-Dibromofuran
from an alkyl 2-furoate precursor.
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Step 1: Bromination

Step 2: Saponification

Step 3: Decarboxylation

Alkyl 2-Furoate

Brominated Furoate Ester Intermediate

 Br₂
 Chlorinated Solvent 

Brominated Furoic Acid Salt

 Base (e.g., NaOH) 

2,3-Dibromofuran

 Heat 

Click to download full resolution via product page

Caption: Multi-step synthesis of 2,3-Dibromofuran.

Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of 2,3-
dibromofuran.[1]

Materials:

Alkyl 2-furoate (e.g., methyl furoate)
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Bromine (Br₂)

Anhydrous chlorinated solvent (e.g., carbon tetrachloride, CCl₄)

Sodium hydroxide (NaOH)

Sulfuric acid (H₂SO₄)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Bromination of Alkyl 2-Furoate:

Dissolve the alkyl 2-furoate in an anhydrous chlorinated organic solvent like carbon

tetrachloride in a flask equipped with a dropping funnel and a stirrer. Protect the reaction

from light.

Cool the solution in an ice bath.

Slowly add an excess of bromine (typically 2-3 molar equivalents) to the stirred solution.

The rate of addition should be controlled to maintain the reaction temperature.

After the addition is complete, allow the mixture to warm to room temperature and stir for

several hours until the reaction is complete (monitored by TLC or GC).

Saponification:

Carefully quench any excess bromine with a solution of sodium thiosulfate.

Separate the organic layer and wash it with water and brine.

Add an aqueous solution of sodium hydroxide to the organic phase.

Stir the biphasic mixture vigorously until the saponification of the brominated ester to its

corresponding sodium salt is complete. The salt will typically precipitate or move into the
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aqueous layer.

Decarboxylation and Isolation:

Separate the aqueous layer containing the sodium salt of the brominated furoic acid.

Acidify the solution carefully with a mineral acid like sulfuric acid.

The brominated furoic acid will precipitate. This intermediate can be isolated, or the

decarboxylation can proceed in situ.

Heat the acidic solution or the isolated brominated furoic acid. Decarboxylation will occur,

releasing carbon dioxide and forming crude 2,3-dibromofuran.

Extract the crude product with a suitable organic solvent, such as diethyl ether.

Purification:

Wash the combined organic extracts with water and brine.

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

Filter off the drying agent and remove the solvent by rotary evaporation.

The final product, 2,3-dibromofuran, is purified by vacuum distillation, collecting the

fraction at the appropriate boiling point (75-78 °C at 75 mmHg).[4]

Predicted Spectroscopic Signature
While a comprehensive, peer-reviewed set of spectra for 2,3-dibromofuran is not readily

available, its spectroscopic signature can be reliably predicted based on its structure and

established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the

two protons on the furan ring.

H-4: Expected to appear as a doublet around δ 6.3-6.5 ppm.
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H-5: Expected to appear as a doublet around δ 7.3-7.5 ppm, shifted further downfield due

to the deshielding effect of the adjacent oxygen atom.

The two protons will exhibit a small coupling constant (J ≈ 2-3 Hz), typical for protons on a

furan ring.

¹³C NMR: Four distinct signals are expected for the four carbon atoms of the furan ring.

C-2 and C-3: These carbons, directly attached to bromine atoms, will be significantly

deshielded and are predicted to appear in the δ 110-125 ppm range.

C-4 and C-5: These carbons are expected to resonate further downfield, typically in the δ

115-145 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the furan ring and the

carbon-bromine bonds.

~3100-3150 cm⁻¹: C-H stretching vibrations for the aromatic furan ring.

~1500-1600 cm⁻¹: C=C stretching vibrations within the furan ring.

~1000-1250 cm⁻¹: C-O-C stretching vibrations, characteristic of the furan ether linkage.

500-700 cm⁻¹: Strong C-Br stretching vibrations in the fingerprint region.[2]

Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of 2,3-dibromofuran will be distinguished by

its isotopic pattern and fragmentation.

Molecular Ion (M⁺): A prominent cluster of peaks will be observed for the molecular ion due

to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal

abundance. This will result in three peaks at m/z 224 (M⁺, ²⁷⁹Br), 226 (M+2, ¹⁷⁹Br¹⁸¹Br), and

228 (M+4, ²⁸¹Br) in an approximate intensity ratio of 1:2:1. This pattern is a definitive

indicator of a dibrominated compound.[5][6]
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Key Fragmentation:

[M-Br]⁺: Loss of a bromine radical is a highly probable fragmentation pathway, leading to a

significant ion cluster at m/z 145/147 (ratio ~1:1).

[M-Br-CO]⁺: Subsequent loss of a molecule of carbon monoxide (CO), a characteristic

fragmentation for furans, would produce an ion cluster at m/z 117/119.

Reactivity and Synthetic Applications
The chemical reactivity of 2,3-dibromofuran is dominated by the two bromine substituents,

which serve as versatile synthetic handles.

Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange upon

treatment with organolithium reagents (e.g., n-BuLi or t-BuLi). This reaction can be

performed selectively, allowing for the stepwise introduction of different electrophiles to

create highly substituted furan derivatives.

Palladium-Catalyzed Cross-Coupling: 2,3-Dibromofuran is an excellent substrate for

various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and

Sonogashira couplings. These reactions enable the formation of new carbon-carbon or

carbon-heteroatom bonds at the 2- and 3-positions, providing access to a wide array of

complex molecules.

Precursor for Bioactive Molecules: The furan nucleus is a common scaffold in numerous

natural products and pharmacologically active compounds.[7] Derivatives of 2,3-
dibromofuran can serve as key intermediates in the synthesis of novel drug candidates,

including potential enzyme inhibitors or receptor modulators.

Safety and Handling
2,3-Dibromofuran must be handled with appropriate caution due to its hazardous properties.

GHS Classification: The compound is classified as a flammable liquid (Category 3), toxic if

swallowed (Acute Toxicity, Oral, Category 3), and causes serious eye damage (Category 1).

[3][5][7]
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Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H318

(Causes serious eye damage).[6]

Handling Precautions:

Work in a well-ventilated chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a face

shield, chemical-resistant gloves, and a lab coat.

Keep away from heat, sparks, open flames, and other ignition sources.[7] Ground/bond

container and receiving equipment to prevent static discharge.

Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated

for flammable and toxic chemicals. It should be stored away from strong oxidizing agents.

Conclusion
2,3-Dibromofuran is a specialized chemical intermediate with significant potential in synthetic

organic chemistry. While its handling requires strict safety protocols, its utility as a building

block for creating complex, functionalized furan-containing molecules makes it a valuable tool

for researchers in drug discovery and materials science. A thorough understanding of its

properties, synthesis, and predicted spectroscopic characteristics, as detailed in this guide, is

essential for its effective and safe application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.rsc.org/suppdata/gc/c2/c2gc36238d/c2gc36238d.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mass_Spectrometry_Fragmentation_of_2_3_Dibromophenol.pdf
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://www.lookchem.com/casno2434-03-9.html
https://www.benchchem.com/product/b1599518#2-3-dibromofuran-molecular-weight-and-formula
https://www.benchchem.com/product/b1599518#2-3-dibromofuran-molecular-weight-and-formula
https://www.benchchem.com/product/b1599518#2-3-dibromofuran-molecular-weight-and-formula
https://www.benchchem.com/product/b1599518#2-3-dibromofuran-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1599518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

